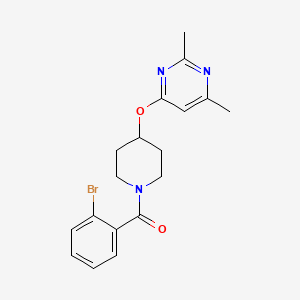
N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide, also known as MPTAT, is a chemical compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
Chemical Synthesis and Reactivity
Research on related compounds has led to the development of novel synthetic routes and the exploration of chemical reactivity. For example, studies have demonstrated the synthesis of various derivatives of pyridazinone and pyridine, aiming at potential applications in drug development and organic chemistry. The focus has been on creating compounds with specific structural features that could influence their biological activities or enhance their reactivity for further transformations (Drescher, Öhler, & Zbiral, 1991).
Pharmacological Applications
Several studies have synthesized and evaluated the biological activities of compounds structurally similar to N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide, focusing on their potential as therapeutic agents. For instance, derivatives have been assessed for their antiproliferative, anticonvulsant, and antimicrobial activities, indicating the potential for the development of new therapeutic agents based on this chemical scaffold. These activities include inhibition of cancer cell proliferation, potential anticonvulsant effects, and antimicrobial properties, showcasing the versatility of these compounds in drug discovery (Severina et al., 2020).
Molecular Docking and Enzyme Inhibitory Studies
Research has also extended to molecular docking and enzyme inhibitory studies to understand the interaction mechanisms of these compounds with biological targets. This includes evaluating their potential to inhibit enzymes relevant to disease processes, such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, providing insights into their therapeutic potential and guiding the design of more potent inhibitors (Virk et al., 2018).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-26-16-7-5-15(6-8-16)11-13-22-19(25)14-27-20-10-9-18(23-24-20)17-4-2-3-12-21-17/h2-10,12H,11,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHRTLGYEMTKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride](/img/structure/B2815376.png)








![1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2815392.png)
